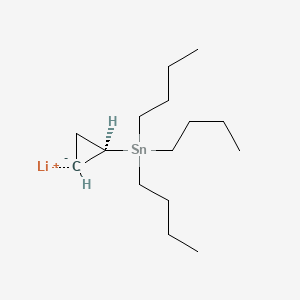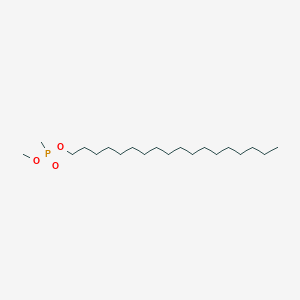
Methyl octadecyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadecyl methylphosphonate is an organophosphorus compound with the chemical formula C20H43O3P. It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl octadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of octadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester.
Another method involves the Arbuzov reaction, where trimethylphosphite reacts with octadecyl iodide to form this compound. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl octadecyl methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphonate ester bond in the presence of water, resulting in the formation of methylphosphonic acid and octadecyl alcohol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives, which are useful intermediates in organic synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Hydrolysis: Methylphosphonic acid and octadecyl alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonate esters.
Aplicaciones Científicas De Investigación
Methyl octadecyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antiviral and anticancer therapies.
Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of methyl octadecyl methylphosphonate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes that require phosphorus-containing substrates, thereby affecting metabolic processes. The compound’s stability and ability to form strong bonds with metal ions make it useful in chelation therapy and as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Methyl octadecyl methylphosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: A simpler phosphonate ester with two methyl groups instead of an octadecyl group. It is commonly used as a flame retardant and in the synthesis of nerve agents.
Octadecyl phosphonic acid: Similar in structure but lacks the methyl group. It is used in surface modification and as a corrosion inhibitor.
Methylphosphonic acid: The hydrolysis product of this compound, used in various chemical and biological applications.
The uniqueness of this compound lies in its long alkyl chain, which imparts hydrophobic properties and enhances its utility in applications requiring amphiphilic characteristics.
Propiedades
Número CAS |
820260-96-6 |
|---|---|
Fórmula molecular |
C20H43O3P |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-[methoxy(methyl)phosphoryl]oxyoctadecane |
InChI |
InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-24(3,21)22-2/h4-20H2,1-3H3 |
Clave InChI |
OISSAWQSLKFJOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


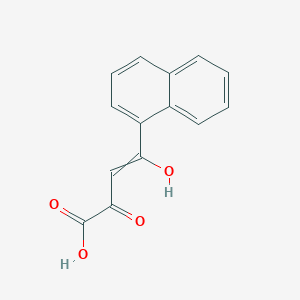
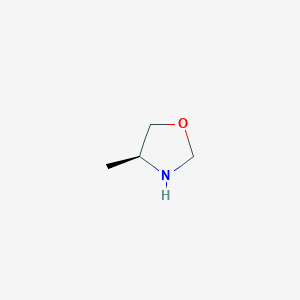
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
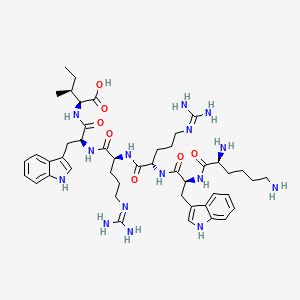
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
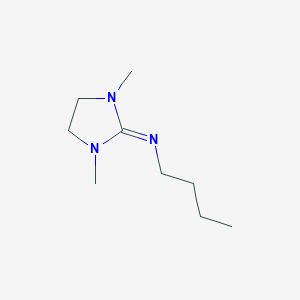
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
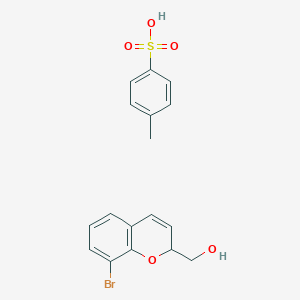
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
